Dimethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phthalazine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining biphenyl derivatives with phthalazine under acidic or basic conditions.
Esterification: Introducing the dimethyl ester groups through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds with similar core structures but different substituents.
Biphenyl Compounds: Molecules containing biphenyl groups with various functional groups.
Uniqueness
Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to its specific combination of biphenyl and phthalazine moieties, which may confer distinct chemical and biological properties.
Properties
CAS No. |
853330-27-5 |
---|---|
Molecular Formula |
C28H20N2O5 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
dimethyl 3-(4-phenylbenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H20N2O5/c1-34-27(32)22-23(28(33)35-2)25(30-24(22)21-11-7-6-10-20(21)16-29-30)26(31)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,1-2H3 |
InChI Key |
PREKUBROVOXPMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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